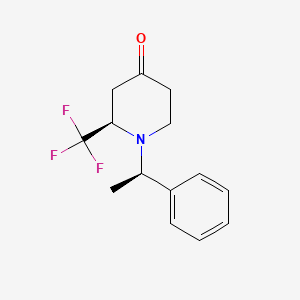
(R)-1-((R)-1-Phenylethyl)-2-(trifluoromethyl)piperidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(®-1-Phenylethyl)-2-(trifluoromethyl)piperidin-4-one is a compound belonging to the class of piperidin-4-ones, which are known for their diverse biological activities and applications in medicinal chemistry . This compound features a piperidine ring substituted with a phenylethyl group and a trifluoromethyl group, making it a unique and interesting molecule for various scientific studies.
Métodos De Preparación
The synthesis of ®-1-(®-1-Phenylethyl)-2-(trifluoromethyl)piperidin-4-one can be achieved through several synthetic routes. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity .
Análisis De Reacciones Químicas
®-1-(®-1-Phenylethyl)-2-(trifluoromethyl)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials and as a catalyst in organic synthesis.
Mecanismo De Acción
The mechanism of action of ®-1-(®-1-Phenylethyl)-2-(trifluoromethyl)piperidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylethyl group may enhance binding affinity, while the trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar compounds to ®-1-(®-1-Phenylethyl)-2-(trifluoromethyl)piperidin-4-one include other piperidin-4-ones with different substituents. For example:
®-1-Phenylethylpiperidin-4-one: Lacks the trifluoromethyl group, which may result in different biological activity and chemical properties.
2-(Trifluoromethyl)piperidin-4-one: Lacks the phenylethyl group, affecting its binding affinity and specificity.
N-Substituted piperidin-4-ones: Variations in the N-substituent can lead to different pharmacological profiles and applications.
The uniqueness of ®-1-(®-1-Phenylethyl)-2-(trifluoromethyl)piperidin-4-one lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C14H16F3NO |
|---|---|
Peso molecular |
271.28 g/mol |
Nombre IUPAC |
(2R)-1-[(1R)-1-phenylethyl]-2-(trifluoromethyl)piperidin-4-one |
InChI |
InChI=1S/C14H16F3NO/c1-10(11-5-3-2-4-6-11)18-8-7-12(19)9-13(18)14(15,16)17/h2-6,10,13H,7-9H2,1H3/t10-,13-/m1/s1 |
Clave InChI |
BNEZODBTTXFCRN-ZWNOBZJWSA-N |
SMILES isomérico |
C[C@H](C1=CC=CC=C1)N2CCC(=O)C[C@@H]2C(F)(F)F |
SMILES canónico |
CC(C1=CC=CC=C1)N2CCC(=O)CC2C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


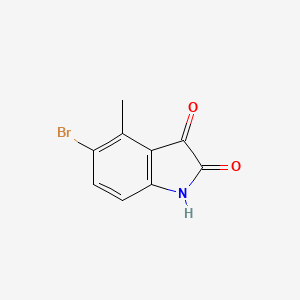
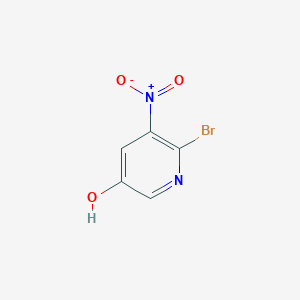

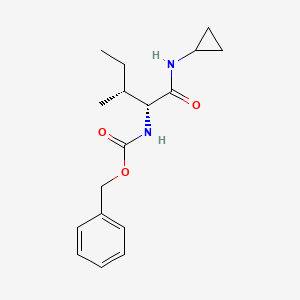

![2-(3',4'-Difluoro-[1,1'-biphenyl]-2-YL)ethanamine](/img/structure/B13091801.png)
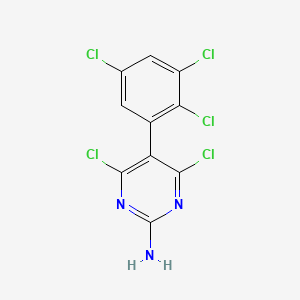
![5-Cyclopentyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13091804.png)


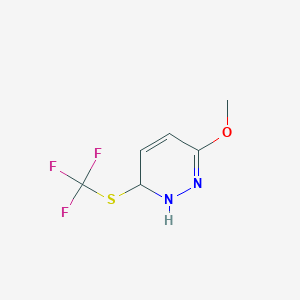
![5-Phenyl-[1,2,5]thiadiazolo[3,4-b]pyrazine](/img/structure/B13091837.png)
![6-((3-Chlorophenyl)amino)-[2,3'-bipyridine]-5-carboxylic acid](/img/structure/B13091852.png)
![N-[2-[4-(trifluoromethyl)phenyl]ethyl]pyrrolidin-2-amine](/img/structure/B13091860.png)
